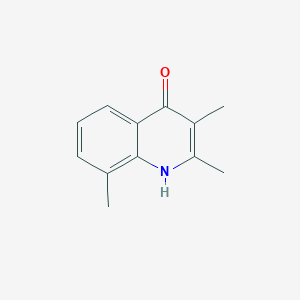
Hexamethyldisilane
Vue d'ensemble
Description
Hexamethyldisilane (TMS2) is an organosilicon compound with the formula Si2(CH3)6, abbreviated Si2Me6 . It is a colorless liquid, soluble in organic solvents . It acts as a silylating reagent for allylic acetates, aryl halides, and diketones . It is a source material for vapor deposition during silicon carbide growth and is also used in electronic and semiconductor industries .
Synthesis Analysis
Hexamethyldisilane can be produced by Wurtz-like coupling of trimethylsilyl chloride in the presence of a reducing agent such as potassium graphite . It is also synthesized by standard synthesis . In a pressure reactor, streams of ammonia and trimethylchlorosilane, each preheated at 175°C, are reacted together at a pressure of 230 bar .Molecular Structure Analysis
Hexamethyldisilane has a molecular formula of C6H18Si2 . Its average mass is 146.378 Da and its monoisotopic mass is 146.094696 Da . The structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
Hexamethyldisilane is used in various applications such as adhesives and sealant chemicals, CBI, intermediates, and others . The Si-Si bond in hexamethyldisilane is cleaved by strong nucleophiles and electrophiles . Alkyl lithium compounds react as follows: Si2Me6 + RLi → RSiMe3 + LiSiMe3 . Iodine gives trimethylsilyl iodide .Physical And Chemical Properties Analysis
Hexamethyldisilane is a colorless, flammable liquid . It is soluble in organic solvents . More detailed physical and chemical properties can be found on databases like PubChem and ChemSpider .Applications De Recherche Scientifique
-
Heterocyclic Chemistry
- Summary of Application : HMDS is used as a reagent in the synthesis of heterocycles . It provides alternative solutions for challenging chemical reactions and has potential in heterocyclic chemistry .
- Methods of Application : The N–Si bond cleavage in HMDS serves as a convenient nitrogen source in multicomponent reactions, while the trimethylsilane part can participate in heterocycle formation through various mechanisms .
- Results or Outcomes : A series of 2,4-diphenylquinazolines were obtained with excellent yields (81–94%) using TMSOTf as a catalyst and HMDS as a nitrogen source .
-
Organic Synthesis
- Summary of Application : HMDS is used as a silylating reagent for allylic acetates, aryl halides, and diketones .
- Methods of Application : The specific methods of application can vary depending on the reaction, but generally, HMDS is added to the reaction mixture to facilitate the silylation process .
- Results or Outcomes : The outcomes of these reactions can vary, but generally, the use of HMDS as a silylating reagent can enhance the efficiency of the reaction .
-
Silicon Carbide Growth
- Summary of Application : HMDS is used as a source material for vapor deposition during silicon carbide growth .
- Methods of Application : In this application, HMDS is introduced into a high-temperature environment where it decomposes to deposit silicon carbide .
- Results or Outcomes : The use of HMDS in this process can result in high-quality silicon carbide layers .
-
Trimethylsilylation of Alcohols
- Summary of Application : HMDS can be used as a silylating agent in the trimethylsilylation of alcohols under nearly neutral reaction conditions .
- Methods of Application : The alcohol is treated with HMDS, which replaces the hydroxyl group with a trimethylsilyl group .
- Results or Outcomes : The result is a silyl ether, which is more stable and less reactive than the original alcohol .
-
Control of Polypeptide Molecular Weights
- Summary of Application : HMDS can be used to control the molecular weights of polypeptides during ring-opening polymerization of α-amino acid N-carboxyanhydrides .
- Methods of Application : The polymerization reaction is carried out in the presence of HMDS, which acts as a chain transfer agent .
- Results or Outcomes : The result is a polypeptide with a controlled molecular weight .
-
Fabrication of Silicon Carbonitride Thin Films
- Summary of Application : HMDS is used to fabricate silicon carbonitride thin films by plasma-enhanced chemical vapor deposition .
- Methods of Application : HMDS is introduced into a plasma reactor, where it decomposes to deposit silicon carbonitride .
- Results or Outcomes : The result is a thin film of silicon carbonitride, which has potential applications in various fields such as electronics and materials science .
-
Preparation of Drug Molecules and Bioactive Molecules
- Summary of Application : HMDS can be used in the preparation of drug molecules and bioactive molecules .
- Methods of Application : The specific methods of application can vary depending on the reaction, but generally, HMDS is added to the reaction mixture to facilitate the process .
- Results or Outcomes : The outcomes of these reactions can vary, but generally, the use of HMDS can enhance the efficiency of the reaction .
-
Synthesis of Heterocycles
- Summary of Application : HMDS is a cost-effective organosilicon reagent that provides numerous applications and alternative solutions for challenging chemical reactions. It has remarkable potential in heterocyclic chemistry .
- Methods of Application : The N–Si bond cleavage in HMDS serves as a convenient nitrogen source in multicomponent reactions, while the trimethylsilane part can participate in heterocycle formation through various mechanisms .
- Results or Outcomes : A series of 2,4-diphenylquinazolines were obtained with excellent yields (81–94%) using TMSOTf as a catalyst and HMDS as a nitrogen source .
-
Formation and Cleavage of Disilanes
- Summary of Application : HMDS can be produced by Wurtz-like coupling of trimethylsilyl chloride in the presence of a reducing agent such as potassium graphite .
- Methods of Application : With an excess of the reductant, the alkali metal silyl derivative is produced .
- Results or Outcomes : The Si-Si bond in hexamethyldisilane is cleaved by strong nucleophiles and electrophiles .
Safety And Hazards
Hexamethyldisilane is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is highly flammable and may cause an allergic skin reaction, serious eye irritation, and respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Orientations Futures
The global hexamethyldisilane market is expected to grow at a CAGR of 5.5% during the forecast period, 2018-2028 . It is used in various applications such as adhesives and sealant chemicals, CBI, intermediates, and others . The growth of the global hexamethyldisilane market can be attributed to the increasing demand for hexamethyldisilane from end-use industries such as automotive and construction .
Propriétés
IUPAC Name |
trimethyl(trimethylsilyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H18Si2/c1-7(2,3)8(4,5)6/h1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXSMEBSBIABKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61469-35-0 | |
| Record name | Disilane, hexamethyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61469-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID2061698 | |
| Record name | Disilane, hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | Hexamethyldisilane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21000 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Hexamethyldisilane | |
CAS RN |
1450-14-2 | |
| Record name | Hexamethyldisilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1450-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexamethyldisilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001450142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexamethyldisilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294211 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Disilane, 1,1,1,2,2,2-hexamethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disilane, hexamethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexamethyldisilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.465 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Hexamethyldisilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A7HH2E9DUB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B74555.png)





